Polymorph-Dependent Crystal Density: β-Phase vs. α-Phase of Bismuth Tribenzoate
Bismuth tribenzoate exists in two distinct polymorphs with measurable structural differences. The β-polymorph, a molecular solid with trigonal R3 symmetry, exhibits a calculated density (Dx) of 2.098 Mg m⁻³, which is 1.05 times denser than the previously known polymeric α-polymorph [1]. This structural divergence is predicted to result in different dissolution kinetics and oral bioavailability, making polymorph selection a critical procurement parameter for formulation scientists [1].
| Evidence Dimension | Crystal Density (Dx) |
|---|---|
| Target Compound Data | β-Bismuth tribenzoate: Dx = 2.098 Mg m⁻³ |
| Comparator Or Baseline | α-Bismuth tribenzoate: Dx = 1.998 Mg m⁻³ (calculated as 2.098 / 1.05) |
| Quantified Difference | β-polymorph is 1.05 times (5%) denser than the α-polymorph. |
| Conditions | Single-crystal X-ray diffraction at T = 295 K. β-phase: Trigonal, R3, a = 19.5608 Å, c = 4.0967 Å, V = 1357.5 ų. α-phase: Monoclinic, P2₁/m, a = 7.858 Å, b = 14.442 Å, c = 16.807 Å, β = 92.26°, V = 1906 ų [1][2]. |
Why This Matters
Density and crystal packing directly correlate with thermodynamic stability and dissolution rate; selecting the correct polymorph ensures batch-to-batch consistency in preclinical bioavailability studies.
- [1] Tumanov, N. A., et al. (2010). Tribenzoatobismuth(III): a new polymorph. Acta Crystallographica Section E, 66(10), m1251-m1252. DOI: 10.1107/S1600536810035543 View Source
- [2] Rae, A. D., Gainsford, G. J., & Kemmitt, T. (1998). Disordered Structure of Polymeric Bismuth Tribenzoate, [Bi(C6H5COO)3]n. Acta Crystallographica Section B, 54(4), 438-442. DOI: 10.1107/S0108768197017862 View Source
